molecular formula C11H7ClN2O3 B6385925 5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine CAS No. 1261959-40-3

5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine

Cat. No.: B6385925
CAS No.: 1261959-40-3
M. Wt: 250.64 g/mol
InChI Key: DLYCQEUGGPCTNS-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid with sodium hydroxide, followed by reduction with hydrogen gas and a palladium catalyst. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions, often using hydrogen gas and palladium catalysts, can modify the functional groups present in the compound.

    Substitution: The aromatic and heterocyclic rings in the compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. Reaction conditions often involve refluxing, controlled temperatures, and specific pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a substrate for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like the carboxyl and hydroxyl groups may play a role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.

    5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid: Another related compound with similar aromatic and heterocyclic features but different substituents.

Uniqueness

5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-9-2-1-6(3-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCQEUGGPCTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686865
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-40-3
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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